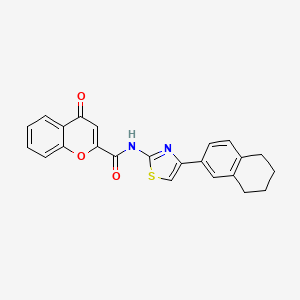

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide

Description

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A thiazole ring substituted at the 4-position with a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) group, contributing lipophilicity and steric bulk.

- A carboxamide linker bridging the chromene and thiazole moieties, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c26-19-12-21(28-20-8-4-3-7-17(19)20)22(27)25-23-24-18(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFLOZYWDMCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic derivative belonging to the chromene family, which has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 401.41 g/mol. The structural components include a chromene core linked to a thiazole moiety and a tetrahydronaphthalene group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit various biological activities, including:

-

Antitumor Activity :

- Studies have shown that thiazole derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL in different assays, suggesting their potential as anticancer agents .

- A structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring and the presence of electron-donating groups enhance cytotoxicity .

- Anticonvulsant Properties :

- Inhibition of Enzymatic Activity :

Antitumor Activity

A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

| Compound C | HT29 | < 23.30 |

These findings suggest that structural modifications significantly impact the activity against different cancer types.

Anticonvulsant Activity

In another study focusing on anticonvulsant properties:

| Compound | Model Used | Effective Dose (ED50) |

|---|---|---|

| Compound D | PTZ-induced seizures | 100% protection at ED50 |

This study highlights the potential of thiazole derivatives in managing seizure disorders.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cancer progression or seizure pathways.

- Modulation of Signaling Pathways : Certain derivatives have shown the ability to modulate key signaling pathways associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Nitrofuryl derivatives (Compounds 12–13) exhibit lower yields, likely due to steric or electronic challenges .

- Thermal Stability : Higher melting points (e.g., 206–207°C for Compound 10) correlate with rigid, planar substituents like indole, whereas ketone-containing analogs (Compound 11) melt at lower temperatures . The tetralin group in the target compound may enhance crystallinity, though data are lacking.

Functional Group Analysis

- Tetralin vs. Aromatic Substituents : The tetralin group in the target compound offers partial saturation, reducing aromaticity while retaining lipophilicity. This contrasts with fully aromatic substituents (e.g., indole in Compound 10 or chlorobenzylidene in Compound 9), which may enhance π-π stacking but reduce metabolic stability .

- Carboxamide Linkers : The target compound’s chromene-carboxamide-thiazole architecture differs from the thioxoacetamide linkers in compounds, which introduce additional sulfur atoms and thione groups. These structural variations could influence solubility and binding selectivity .

- Cyclopropane vs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between thiazole-amine intermediates and chromene-carboxylic acid derivatives. For example, thiazole precursors are synthesized via cyclization of thioureas or via nucleophilic substitution with 5,6,7,8-tetrahydronaphthalen-2-amine derivatives under basic conditions (e.g., triethylamine) . Chromene-carboxamide formation often employs coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .

- Yield Optimization : Reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios of coupling agents significantly impact yields. For instance, triethylamine-mediated reactions at 80°C achieve ~80% yield, while room-temperature conditions yield <50% due to incomplete cyclization .

Q. How is the structural integrity of this compound validated post-synthesis?

- Characterization Techniques :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thiazole C-S-C vibrations at ~650 cm⁻¹ .

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) for the chromene and tetrahydronaphthalene moieties and methylene protons (δ 2.5–3.0 ppm) in the thiazole ring .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) align with theoretical molecular weights (e.g., m/z ~450–500 for derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for structurally similar thiazole-chromene hybrids?

- Data Analysis Framework :

- Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to clarify anticancer mechanisms, contrasting with microbial growth inhibition studies (e.g., MIC against S. aureus) .

- Structure-Activity Relationship (SAR) : Modify substituents on the chromene (e.g., electron-withdrawing groups like -NO2) to enhance selectivity. For example, nitro-substituted analogs show 10-fold higher cytotoxicity (IC50 = 0.8 µM) compared to methoxy derivatives (IC50 = 8.2 µM) .

Q. How can computational methods predict the binding affinity of this compound to biological targets like tubulin or topoisomerase II?

- Methodological Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site. Key residues (e.g., β-tubulin’s Asn258) form hydrogen bonds with the chromene carbonyl group .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding, correlating with experimental IC50 data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Process Chemistry Considerations :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Reported enantiomeric excess (ee) of >98% is critical for avoiding off-target effects .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed Ullmann couplings or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to retain stereochemical integrity at scale .

Data Contradictions and Resolution

Q. Why do some studies report high cytotoxicity (IC50 <1 µM) while others show minimal activity (IC50 >50 µM) for analogs of this compound?

- Hypothesis Testing :

- Solubility Factors : Poor aqueous solubility (logP ~4.5) may reduce bioavailability in cell-based assays. Use DMSO concentrations <0.1% to avoid solvent interference .

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2). For example, HepG2 cells overexpress efflux pumps (e.g., P-gp), reducing intracellular drug accumulation .

Experimental Design Recommendations

Q. How to design a robust SAR study for optimizing this compound’s pharmacokinetic profile?

- Key Parameters :

- Lipophilicity (logP) : Aim for logP 2–3 to balance membrane permeability and solubility. Introduce polar groups (e.g., -OH or -NH2) on the tetrahydronaphthalene ring .

- Metabolic Stability : Incubate with liver microsomes (human vs. rodent) to identify metabolic hotspots. Methylation of the thiazole nitrogen reduces CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.